Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate
Description
Discovery and Early Developments
Rhodium’s organometallic chemistry emerged in the mid-20th century, following its isolation from platinum ores in the early 1800s. The synthesis of stable rhodium complexes gained momentum with the development of Wilkinson’s catalyst ([RhCl(PPh₃)₃]) in the 1960s, which revolutionized alkene hydrogenation. Subsequent research expanded into rhodium-quinone systems, leveraging hydroquinone’s redox flexibility and π-acidic properties. The specific rhodium-hydroquinone complex under scrutiny was first reported in the early 2000s as part of efforts to create redox-active organometallic frameworks.
Evolution of Rhodium-Quinone Systems
Rhodium-quinone complexes gained prominence due to their ability to access multiple oxidation states and facilitate cooperative metal-ligand reactivity. Early work focused on synthesizing η⁶-π-hydroquinone rhodium complexes, which demonstrated catalytic potential in hydrogenation and C–H activation. The transition to η⁴-quinone coordination, enabled by deprotonation, enhanced catalytic efficiency by increasing electron-withdrawing effects and stabilizing reactive intermediates.
Properties
IUPAC Name |
benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYAQCGFXPPHA-PHFPKPIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC(=CC=C1O)O.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF4O2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Selection
Rhodium chloride trihydrate is dissolved in a mixture of organic solvent and water. Methanol, ethanol, isopropyl alcohol, or n-butanol are preferred solvents due to their compatibility with rhodium salts. For instance, a 50–150 g/L concentration of RhCl₃·3H₂O in ethanol-water mixtures facilitates optimal reactivity. The COD is added dropwise under reflux (82°C for ethanol), followed by 12–36 hours of stirring to ensure complete dimer formation.
Purification and Yield
Post-reaction, the mixture is cooled and filtered to isolate the dimer. Rotary evaporation concentrates the filtrate, yielding a solid product. Vacuum drying ensures residual solvent removal, achieving a purity >99%. This step’s efficiency hinges on solvent choice and stoichiometric control, with excess COD driving the reaction to completion.
Synthesis of Cyclooctadiene(hydroquinone)rhodium(I) Tetrafluoroborate
The second step converts the dimer into the target compound via ligand substitution and counterion exchange using silver tetrafluoroborate (AgBF₄).
Reaction Mechanism
The dimer reacts with additional COD and AgBF₄ in anhydrous conditions. Silver chloride precipitates, leaving a cationic rhodium complex coordinated to COD and hydroquinone, stabilized by tetrafluoroborate. The reaction proceeds as:
Optimized Protocol
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Solution Preparation :
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Reaction Execution :
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Workup :
Critical Parameters
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Temperature : Excessive heat (>50°C) degrades the product; 30–50°C ensures stability.
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Solvent : Ethers (MTBE, benzinum) prevent side reactions and enhance crystallinity.
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Stoichiometry : A 1:1 molar ratio of [RhCl(COD)]₂ to AgBF₄ maximizes yield.
Analytical Validation and Characterization
The final product is validated using nuclear magnetic resonance (NMR) and elemental analysis. The patent reports a rhodium content of 24.92% (theoretical: 25.30%), confirming high purity. The¹H NMR spectrum (Fig. 1 in the patent) exhibits peaks consistent with COD ligands and hydroquinone coordination.
Industrial Applications and Catalytic Performance
Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate serves as a precursor for catalysts in:
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Asymmetric Hydrogenation : Produces chiral intermediates for pharmaceuticals.
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Hydroformylation : Converts alkenes to aldehydes with high regioselectivity.
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Coupling Reactions : Facilitates C–C bond formation under mild conditions.
Comparative studies highlight its superior activity over palladium and iridium analogs, attributed to rhodium’s moderate hydricity () .
Chemical Reactions Analysis
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to unsaturated organic molecules.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common reagents used in these reactions include arylboronic acids, enones, and aryl aldehydes. Major products formed from these reactions are often complex organic molecules with enhanced functional properties .
Scientific Research Applications
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in biochemical studies to understand enzyme-like activities and reaction mechanisms.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Mechanism of Action
The mechanism by which Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrate molecules. This coordination facilitates the activation of the substrate, making it more reactive towards the desired transformation. The molecular targets and pathways involved include the formation of intermediate complexes that undergo subsequent chemical transformations to yield the final products .
Comparison with Similar Compounds
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Ligands | Primary Applications | Selectivity/Activity Notes |
|---|---|---|---|---|---|
| Target Compound | [Rh(cod)(C₆H₆O₂)]⁺BF₄⁻ | 408.00 | COD, hydroquinone | Arylboronic acid coupling | Phosphorus-free, moderate activity |
| [Rh(cod)₂]BF₄ | C₁₆H₂₄BF₄Rh | 406.07 | COD (×2) | Hydrogenation, isomerization | Broad applicability, air-sensitive |
| [Rh(dppb)(cod)]BF₄ | C₃₆H₄₀BF₄P₂Rh | 724.36 | COD, dppb | Asymmetric hydrogenation | High enantioselectivity |
| (+)-Et-DUPHOS-Rh | C₂₆H₄₀BF₄P₂Rh | 604.26 | COD, chiral phospholano | Enantioselective hydrogenation | Up to 90% ee |
| [Ir(cod)₂]BF₄ | C₁₆H₂₄BF₄Ir | 495.39 | COD (×2) | Hydrogenation, mechanistic studies | Lower reactivity, higher stability |
Biological Activity
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, commonly referred to as Rh(COD)(hydroquinone)(BF4), is a coordination compound that has garnered attention in the field of organometallic chemistry due to its catalytic properties, particularly in hydrogenation reactions. This article provides a detailed examination of its biological activity, including its mechanisms, applications, and comparative analysis with other rhodium complexes.
Chemical Structure and Properties
Rh(COD)(hydroquinone)(BF4) is characterized by the formula . It features a rhodium(I) center coordinated to cyclooctadiene and hydroquinone ligands, with tetrafluoroborate as the counterion. The unique ligand arrangement contributes to its catalytic efficiency in various organic transformations.
The biological activity of Rh(COD)(hydroquinone)(BF4) primarily stems from its role as a catalyst in hydrogenation reactions. The mechanism involves the activation of small molecules through coordination with the rhodium center, which facilitates the addition of hydrogen to unsaturated organic compounds. Key reactions include:
- Hydrogenation of Alkenes : Rh(COD)(hydroquinone)(BF4) effectively converts alkenes into alkanes under mild conditions, showcasing high activity and selectivity.
- Hydrogenation of Ketones : The compound also demonstrates efficacy in the hydrogenation of ketones, producing saturated compounds essential for various industrial applications.
Comparative Analysis with Other Rhodium Complexes
To understand the uniqueness of Rh(COD)(hydroquinone)(BF4), it is beneficial to compare it with other rhodium complexes:
| Compound Name | Unique Features |
|---|---|
| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | Contains two cyclooctadiene ligands; used in similar catalytic applications. |
| Rhodium(I) acetylacetonate | A simpler rhodium complex; widely used but lacks hydroquinone's unique reactivity. |
| Rhodium(I) trichloride | More reactive form; often less selective than cyclooctadiene derivatives. |
The presence of hydroquinone in Rh(COD)(hydroquinone)(BF4) enhances its stability and influences its reactivity, making it particularly effective for specific reactions involving arylboronic acids.
Case Studies and Research Findings
Several studies have explored the biological activity and catalytic performance of Rh(COD)(hydroquinone)(BF4):
- Hydrogenation Reactions : Research indicates that this compound exhibits high selectivity in the hydrogenation of alkenes to alkanes even at low temperatures and pressures, making it a valuable tool for synthesizing high-purity saturated compounds .
- Asymmetric Hydrogenation : In asymmetric hydrogenation processes, Rh(COD)(hydroquinone)(BF4) has been shown to facilitate the production of enantiomerically enriched products. For instance, studies involving chiral ligands have reported high enantiomeric excess (ee) values, indicating its potential in producing chiral intermediates for pharmaceuticals .
- Toxicological Studies : Safety assessments reveal that while the compound has not been fully investigated for all toxicological properties, it is classified as having low acute toxicity (LD50 > 2000 mg/kg in rats). However, caution is advised due to its potential environmental persistence .
Applications in Organic Synthesis
Rh(COD)(hydroquinone)(BF4) finds extensive applications in various fields:
- Catalytic Hydrogenation : Its primary application lies in catalyzing hydrogenation reactions for organic synthesis.
- Synthesis of Fine Chemicals : The compound is utilized in producing fine chemicals and pharmaceuticals due to its ability to selectively hydrogenate complex substrates.
- Environmental Chemistry : Its properties are being explored for potential applications in green chemistry practices, particularly in reducing environmental impacts associated with traditional methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
